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molecular formula C6H2ClF3IN B1589096 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine CAS No. 518057-64-2

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Cat. No. B1589096
M. Wt: 307.44 g/mol
InChI Key: DPAHBNHHPOZWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741931B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (4.277 g, 5.110 mL, 30.28 mmol) in THF (18.00 mL) cooled to −78° C. was added nBuLi in hexanes (11.72 mL of 2.5 M, 29.30 mmol). The solution was allowed to warm up to 0° C. and was stirred for 15 minutes at that temperature before cooling it again to −78° C. Iodine (12.40 mg, 2.515 μL, 0.04884 mmol) was added followed by a dropwise addition of a solution containing a mixture of 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (2 g, 6.505 mmol) and 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (4.000 g, 13.01 mmol) in THF (18.00 mL). The solution was stirred at −78° C. for 2 hours. The reaction mixture was partitioned between a 1M solution of HCl and ether. The organic extract was washed with a saturated solution of sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography to afford the title compound as a pale yellow oil (1.92 g, 32% yield).
Quantity
5.11 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
11.72 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
2.515 μL
Type
catalyst
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Cl:16][C:17]1[C:22](I)=[CH:21][C:20]([C:24]([F:27])([F:26])[F:25])=[CH:19][N:18]=1.ClC1C=C([I:35])C(C(F)(F)F)=CN=1>C1COCC1.II>[Cl:16][C:17]1[N:18]=[C:19]([I:35])[C:20]([C:24]([F:27])([F:26])[F:25])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
5.11 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
11.72 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1I)C(F)(F)F
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)C(F)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.515 μL
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling it again to −78° C
ADDITION
Type
ADDITION
Details
followed by a dropwise addition of a solution
ADDITION
Type
ADDITION
Details
containing
STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between a 1M solution of HCl and ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)I)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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